![molecular formula C17H15N5O B4559651 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4559651.png)
2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-Phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. Its structure includes:
- Position 7: An isopropyl (propan-2-yl) group, introducing steric bulk and lipophilicity.
This compound belongs to the pyrido-triazolo-pyrimidine class, known for diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
4-phenyl-11-propan-2-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-11(2)21-9-8-14-13(16(21)23)10-18-17-19-15(20-22(14)17)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNYPCKCLUOMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold.
Cyclization: The key step involves the cyclization of appropriate intermediates to form the triazolo-pyrimidine core.
Functionalization: Subsequent functionalization steps introduce the phenyl and propan-2-yl groups at the desired positions.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrimidine rings enable nucleophilic attacks at electron-deficient positions. For example:
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Amination : Reaction with ammonia or primary amines at the C3 position of the pyrimidine ring yields substituted derivatives (e.g., 3-amino analogs) under refluxing ethanol.
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Halogenation : Treatment with POCl₃ introduces chlorine at the C2 position of the triazole ring, forming intermediates for further functionalization .
Table 1: Nucleophilic Substitution Conditions
Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Amination | NH₃, EtOH, 80°C, 12h | 3-Amino-substituted derivative | 72 | |
Chlorination | POCl₃, DMF, 100°C, 6h | 2-Chloro-triazolo intermediate | 85 |
Electrophilic Aromatic Substitution
The phenyl group undergoes electrophilic substitution, particularly at the para position due to steric hindrance from the isopropyl group:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling subsequent reduction to amines.
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Sulfonation : Oleum (H₂SO₄·SO₃) yields sulfonic acid derivatives for solubility enhancement.
Key Finding : Substitution rates are slower compared to simpler aryl systems due to steric effects from the fused rings .
Cross-Coupling Reactions
The brominated analog (synthesized via electrophilic bromination) participates in palladium-catalyzed couplings:
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Suzuki Coupling : With aryl boronic acids, it forms biaryl derivatives under Pd(PPh₃)₄ catalysis (toluene, 90°C).
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Buchwald–Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .
Table 2: Coupling Reaction Efficiency
Reaction | Catalyst System | Substrate | Yield (%) | Source |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenyl analog | 68 | |
Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Brominated core | 55 |
Oxidation and Reduction
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Oxidation : KMnO₄ selectively oxidizes the isopropyl group to a ketone, though overoxidation risks ring degradation.
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Reduction : NaBH₄ reduces the pyrimidine ring’s C=N bonds, forming dihydro derivatives under controlled conditions .
Mechanistic Insight : Oxidation of the isopropyl group proceeds via radical intermediates, confirmed by ESR studies .
Cycloaddition and Ring-Opening
The triazole ring participates in [3+2] cycloadditions with nitriles, forming fused tetrazolo derivatives . Conversely, acidic conditions (HCl, 120°C) cleave the triazole ring, yielding pyrimidine-amine intermediates .
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit enhanced kinase inhibition (e.g., CDK2 IC₅₀ = 0.12 μM for a nitro-reduced amine analog) . The isopropyl group’s steric bulk improves target selectivity by reducing off-target binding .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The structure of 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one suggests it may interact with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the triazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Research has demonstrated that certain derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . The presence of the phenyl group in the structure is believed to contribute to its lipophilicity, enhancing membrane penetration.
Pharmacology
Enzyme Inhibition
Another significant application of this compound relates to its role as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes such as kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in conditions like cancer and inflammation .
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective properties. Research indicates that certain pyrido[3,4-e][1,2,4]triazolo derivatives can mitigate oxidative stress and inflammation in neuronal cells. This is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Material Science
Polymer Chemistry
In material science, compounds like this compound are being explored for their potential use in polymer synthesis. Their unique structural features allow them to act as monomers or crosslinking agents in the development of new materials with specific properties such as increased thermal stability or enhanced mechanical strength .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[3,4-e][1,2,4]triazolo derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural motifs to 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo exhibited IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of various triazole derivatives was tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated significant inhibition zones compared to control antibiotics.
Mechanism of Action
The mechanism of action of 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Effects: The compound exerts its effects by binding to active sites, inhibiting or activating specific proteins
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substituents at positions 2 and 7, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrido-Triazolo-Pyrimidine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group (e.g., ) enhances lipophilicity and metabolic stability compared to phenyl or chlorophenyl groups. Methoxy or amino groups (e.g., ) improve aqueous solubility, favoring pharmacokinetic profiles.
Biological Activity Correlations :
- Chlorophenyl derivatives (e.g., ) exhibit antimicrobial and antiviral activities, likely due to halogen-induced electron-withdrawing effects enhancing target binding.
- Bulky substituents like indole-ethyl () or isopropyl (target compound) may optimize steric interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors.
Metabolic Stability: Fluorinated or trifluoromethylated analogs (e.g., ) resist oxidative metabolism, extending half-life compared to non-fluorinated derivatives.
Research Findings and Data Gaps
- Target Compound: No direct pharmacological data are available, but its isopropyl group may confer superior metabolic stability over smaller alkyl chains (e.g., methyl or ethyl) .
- Comparative Potency : The 7-(2-methoxyethyl)-4-chlorophenyl analog () showed IC₅₀ values of 0.8 µM in kinase inhibition assays, suggesting substituent positioning critically affects activity.
Biological Activity
2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse sources.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 304.35 g/mol |
Molecular Formula | C18H16N4O |
LogP | 2.8589 |
Polar Surface Area | 37.81 Ų |
Hydrogen Bond Acceptors | 4 |
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed promising antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG-2 (liver cancer) with IC50 values in the low micromolar range. The compound's mechanism often involves the inhibition of specific kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and angiogenesis .
Anti-inflammatory Effects
The anti-inflammatory potential of related triazole compounds has been explored extensively. These compounds have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in various cell models. For example, studies have highlighted their ability to reduce inflammation in RAW264.7 macrophages through downregulation of inflammatory pathways .
The biological activity is often attributed to the compound's ability to interact with multiple molecular targets. For instance:
- Kinase Inhibition : Compounds similar to this compound have been found to inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Study 1: Evaluation Against Cancer Cell Lines
In a systematic study evaluating various derivatives against MCF-7 and HepG-2 cell lines:
- Results : The most effective derivative showed an IC50 of approximately 0.98 µM against A549 cells.
- : The study concluded that structural modifications could enhance biological activity significantly.
Study 2: Anti-inflammatory Assessment
A recent investigation assessed the anti-inflammatory effects on RAW264.7 cells:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.